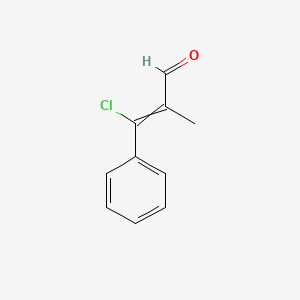
2-Propenal, 3-chloro-2-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 3-chloro-2-methyl-3-phenyl- is an organic compound with the molecular formula C10H9ClO It is a derivative of propenal, featuring a chlorine atom, a methyl group, and a phenyl group attached to the propenal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl- typically involves the chlorination of 2-methyl-3-phenyl-2-propenal. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of 2-Propenal, 3-chloro-2-methyl-3-phenyl- may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product. The industrial production process also includes purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, 3-chloro-2-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Propenal, 3-chloro-2-methyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propenal, 3-chloro-2-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: 3-Phenyl-2-propenal, a structurally similar compound with a phenyl group attached to the propenal backbone.
2-Methyl-3-phenyl-2-propenal: Another similar compound with a methyl group attached to the propenal backbone.
Uniqueness
2-Propenal, 3-chloro-2-methyl-3-phenyl- is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where its reactivity and properties are advantageous.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-3-phenylprop-2-enal |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
KEAJNYRGWHUHDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
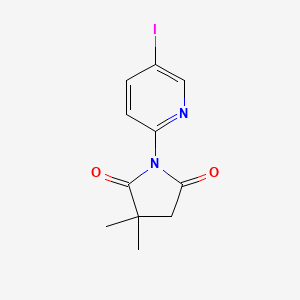
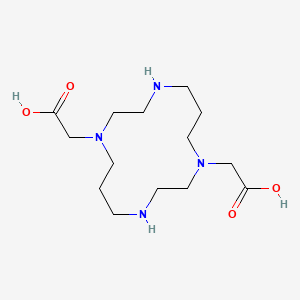
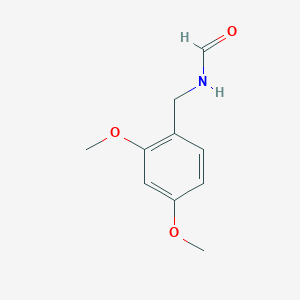


![2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B8608327.png)

![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)



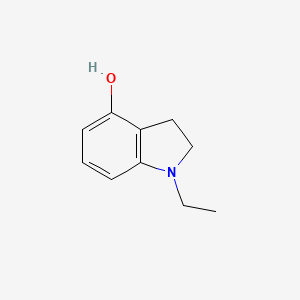

![4-N-[3-(dimethylamino)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8608389.png)
